molecular formula C12H20N4O B11795717 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one

Cat. No.: B11795717
M. Wt: 236.31 g/mol
InChI Key: DYODDMWGSGWBRG-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopiperidine group and three methyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. One common method includes the condensation of 3-aminopiperidine with 3,5,6-trimethylpyrimidin-4-one in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4-one

InChI

InChI=1S/C12H20N4O/c1-8-9(2)14-12(15(3)11(8)17)16-6-4-5-10(13)7-16/h10H,4-7,13H2,1-3H3

InChI Key

DYODDMWGSGWBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCCC(C2)N)C

Origin of Product

United States

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